5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine
Overview
Description
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group at the 5-position and a fluorophenylmethoxy group at the 2-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde and 5-chloromethylpyridine.
Reaction Steps:
Conditions: The reaction is usually carried out under anhydrous conditions, using a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, ensuring precise control of temperature and pressure.
Purification: The product is purified through recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can undergo reduction to form a pyridine derivative.
Substitution: The fluorophenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: 5-(chloromethyl)pyridine-2-carboxylic acid.
Reduction Products: 5-(chloromethyl)pyridine-2-methyl.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
5-(Chloromethyl)pyridine: Lacks the fluorophenylmethoxy group.
2-[(2-fluorophenyl)methoxy]pyridine: Lacks the chloromethyl group.
5-(Chloromethyl)-2-methoxypyridine: Similar structure but with a methoxy group instead of fluorophenylmethoxy.
Uniqueness: The presence of both the chloromethyl and fluorophenylmethoxy groups on the pyridine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C₁₃H₁₁ClFNO
- Molecular Weight : 251.68 g/mol
- Structural Features :
- Pyridine ring
- Chloromethyl group
- Methoxy group attached to a fluorophenyl moiety
The presence of chlorine and fluorine in its structure suggests that this compound may exhibit diverse biological activities, making it an interesting subject for further investigation.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Involving the chloromethylation of pyridine derivatives.
- Substituent Modifications : Utilizing different reagents to introduce the methoxy and fluorophenyl groups.
Neurotransmitter Receptor Interactions
Research indicates that this compound may interact with neurotransmitter receptors, particularly metabotropic glutamate receptors. This interaction is crucial for understanding its potential therapeutic effects, especially in neurological disorders.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activities against various pathogens. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups like fluorine enhances antibacterial efficacy. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibiotics .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study on related pyridine compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL for structurally similar compounds .
- The SAR analysis indicated that the presence of halogenated substituents increased the potency of these compounds against bacterial strains.
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-5-methoxypyridine | Chloromethyl and methoxy groups | Moderate antibacterial activity |
5-(Fluoromethyl)-2-methoxypyridine | Fluoromethyl instead of chloromethyl | Enhanced reactivity and potency |
5-(Bromomethyl)-2-[(3-fluorophenyl)methoxy]pyridine | Bromomethyl and different phenyl substitution | Increased reactivity; promising antibacterial effects |
Properties
IUPAC Name |
5-(chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-7-10-5-6-13(16-8-10)17-9-11-3-1-2-4-12(11)15/h1-6,8H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYFYEQAJDSJPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC=C(C=C2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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